Product packaging for 1,2-Dimethanesulfonylpyrrole(Cat. No.:CAS No. 1373232-67-7)

1,2-Dimethanesulfonylpyrrole

Cat. No.: B580447
CAS No.: 1373232-67-7
M. Wt: 223.261
InChI Key: HAUAALUFGLQWEB-UHFFFAOYSA-N
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Description

1,2-Dimethanesulfonylpyrrole is a high-value synthetic intermediate designed for advanced heterocyclic and medicinal chemistry research. Its primary application lies in its role as a key precursor in the construction of complex nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active molecules . The dual methanesulfonyl (mesyl) groups on the pyrrole nitrogen are pivotal for their behavior as protective units or as activating leaving groups in nucleophilic substitution and elimination reactions, enabling sophisticated reaction sequences . Researchers will find this compound particularly useful in the synthesis of novel pyrrole derivatives via methods such as the Van Leusen reaction, where tosylmethyl isocyanides (TosMICs) are classic reagents for pyrrole ring formation . Furthermore, pyrrole derivatives are increasingly investigated as multi-target directed ligands for the treatment of complex neurodegenerative diseases, such as Alzheimer's, where they show potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) . The methanesulfonyl groups can be strategically eliminated or modified, facilitating routes to otherwise challenging substituted pyrroles and quinolines, which are valuable scaffolds in drug discovery efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4S2 B580447 1,2-Dimethanesulfonylpyrrole CAS No. 1373232-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(methylsulfonyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S2/c1-12(8,9)6-4-3-5-7(6)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUAALUFGLQWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742943
Record name 1,2-Di(methanesulfonyl)-1H-pyrrole
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Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-67-7
Record name 1H-Pyrrole, 1,2-bis(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Di(methanesulfonyl)-1H-pyrrole
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Synthetic Methodologies for 1,2 Dimethanesulfonylpyrrole and Analogues

Strategies for Pyrrole (B145914) N-Sulfonylation

The introduction of a sulfonyl group onto the pyrrole nitrogen is a common strategy to protect the pyrrole ring, modulate its reactivity, and introduce specific functionalities. This can be achieved through both direct and indirect methods.

Direct Sulfonylation Approaches

Direct N-sulfonylation of pyrrole is a straightforward method that involves the reaction of the pyrrole anion with a sulfonyl chloride. The pyrrole is typically deprotonated with a suitable base to form the pyrrolide anion, which then acts as a nucleophile.

A highly regioselective N-substitution of pyrrole with sulfonyl chlorides can be achieved in ionic liquids such as [Bmim][PF6] or [Bmim][BF4], providing N-sulfonylated pyrroles in excellent yields. This method benefits from the unique properties of ionic liquids as reaction media, which can enhance reaction rates and selectivity.

Table 1: Examples of Direct N-Sulfonylation of Pyrrole

Indirect Routes via Primary Sulfonamides or Sulfonyl Chlorides

Indirect methods for N-sulfonylation often involve the construction of the pyrrole ring from a primary sulfonamide, which serves as the nitrogen source. This approach is particularly useful in one-pot syntheses. For instance, N-sulfonyl pyrroles can be synthesized in good to excellent yields through a Paal-Knorr type cyclization reaction between a primary sulfonamide and 2,5-dimethoxytetrahydrofuran. organic-chemistry.org This reaction is often catalyzed by a Lewis acid or a protic acid.

Another indirect route involves the conversion of primary sulfonamides into more reactive intermediates. For example, primary sulfonamides can be transformed into sulfonyl chlorides, which are then reacted in situ to form the desired N-sulfonylated compounds. researchgate.net

Established Pyrrole Annulation Reactions Relevant to 1,2-Dimethanesulfonylpyrrole Synthesis

The construction of the pyrrole ring itself can be adapted to incorporate sulfonyl groups, providing a direct route to sulfonylated pyrroles. Several classical and modern pyrrole syntheses can be considered for the preparation of this compound and its analogues.

Adaptations of Classical Pyrrole Syntheses (e.g., Knorr, Paal-Knorr, Hantzsch)

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgnih.govnih.govalfa-chemistry.comorganic-chemistry.orgyoutube.com By utilizing a primary sulfonamide as the amine component, this reaction can be effectively employed to synthesize N-sulfonylated pyrroles. organic-chemistry.org For instance, the condensation of acetonylacetone with methanesulfonamide (B31651) in the presence of an acid catalyst would yield N-mesyl-2,5-dimethylpyrrole. To achieve a 1,2-disulfonylated pattern, a 1,4-dicarbonyl compound already bearing a sulfonyl group at a suitable position would be required.

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a β-ketoester or another β-dicarbonyl compound. wikipedia.orgwikipedia.org The α-amino ketone is typically generated in situ from an α-oximino ketone. To synthesize a sulfonylated pyrrole via this method, one of the starting materials would need to contain a sulfonyl moiety. For example, the reaction of an α-aminosulfone with a β-dicarbonyl compound could potentially lead to the formation of a C-sulfonylated pyrrole.

The Hantzsch pyrrole synthesis utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgsemanticscholar.orgwikipedia.orgresearchgate.net Similar to the other classical methods, incorporating a sulfonyl group into one of the reactants is a viable strategy. For instance, using an α-halosulfone as a reactant could lead to the formation of a pyrrole with a sulfonyl group at the 2- or 3-position.

Table 2: Classical Pyrrole Syntheses for Sulfonylated Derivatives

[3+2] Cycloaddition Methodologies for Pyrrole Ring Formation

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, including pyrroles. rsc.orgresearchgate.netmdpi.comnih.gov One notable example is the reaction of an azomethine ylide with a suitable dipolarophile. To synthesize sulfonylated pyrroles, an alkene bearing a sulfonyl group can be used as the dipolarophile. For instance, the reaction of a vinyl sulfone with an azomethine ylide would be expected to yield a pyrrolidine (B122466) intermediate, which can then be aromatized to the corresponding sulfonylated pyrrole.

A particularly relevant approach is a cascade reaction involving the sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. nih.gov In this process, the arylsulfonyl methyl isocyanide serves a dual role as both a sulfonyl source and a 1,3-dipolar reagent, leading to the formation of 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.gov This methodology highlights the potential for synthesizing polysulfonylated pyrroles in a single step. nih.gov

Van Leusen Pyrrole Synthesis and its Potential for Sulfonylated Derivatives

The Van Leusen pyrrole synthesis is a versatile method that involves the reaction of tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, in the presence of a base. mdpi.commdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.commdpi.com

To generate pyrroles with a sulfonyl group on the carbon framework, an α,β-unsaturated sulfone can be employed as the Michael acceptor. The reaction of an α,β-unsaturated sulfone with TosMIC would lead to the formation of a pyrrole with a sulfonyl group at the 3-position and a tosyl group at the 4-position, which can be subsequently removed if desired. This approach offers a direct route to C-sulfonylated pyrroles. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical aspect of modern synthetic chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and increased reaction efficiency. orientjchem.orgmdpi.com Methodologies are increasingly focused on minimizing waste and avoiding hazardous reagents, aligning with the core tenets of sustainability in chemical production. nih.gov

Solvent-Free Methods and Microwave-Assisted Synthesis

Solvent-free and microwave-assisted organic synthesis (MAOS) represent significant advancements in green chemistry, offering benefits such as drastically reduced reaction times, higher yields, and simplified work-up procedures. pensoft.netresearchgate.net These techniques are particularly relevant for the synthesis of sulfonylpyrroles.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the environmental impact associated with volatile organic compounds (VOCs). orientjchem.org For pyrrole synthesis, Paal-Knorr condensation, a classic method, can be adapted to solvent-free conditions. For instance, the reaction of a 1,4-dicarbonyl compound with a primary amine can be catalyzed by various solid supports or catalysts under solvent-free conditions, sometimes with heating. lookchem.comresearchgate.net While not specifically detailed for this compound, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) demonstrates the efficacy of this approach, yielding excellent results rapidly. lookchem.com

Microwave-Assisted Synthesis (MAOS): Microwave irradiation accelerates reactions by efficiently heating the reactants, often leading to cleaner reactions and improved yields compared to conventional heating. researchgate.netnih.gov A notable application is the Clauson-Kaas synthesis of sulfonylpyrroles. A conventional protocol was optimized by applying microwave heating at 150 °C for 30–60 minutes under solvent-free conditions, successfully converting various sulfonamides into their corresponding sulfonylpyrroles. pensoft.netpensoft.net This method highlights a direct route to functionalized pyrroles, where the nucleophilicity of the sulfonamide facilitates the reaction. pensoft.net

The table below summarizes representative findings in microwave-assisted synthesis relevant to pyrrole and sulfonamide chemistry.

ReactantsCatalyst/ConditionsProduct TypeReaction TimeYieldReference
2,5-Dimethoxytetrahydrofuran + Aryl SulfonamidesWater, MW, 140 °CN-Sulfonylpyrroles20 minNot specified pensoft.net
Various Sulfonamides + 2,5-DimethoxytetrahydrofuranSolvent-free, MW, 150 °CSulfonylpyrroles30-60 minNot specified pensoft.netpensoft.net
Various Bromides + Sodium SulfiteTHF:EtOH:H₂O, MW, 160 °CSodium Sulfonates15 min47-62% (of subsequent sulfonyl chloride) nih.gov
Furan-2,5-dione + 3-PhenylenediamineEthanol, MW, 130 °CPyrrole derivative10 min83% pensoft.net

Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalytic)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions, thereby reducing energy consumption and by-product formation.

Metal-Catalyzed Synthesis: Transition metals are versatile catalysts for constructing pyrrole rings. Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a general and highly regioselective route to substituted pyrroles. acs.org This method is atom-efficient and tolerates a wide range of functional groups. acs.org Similarly, iron complexes have been employed for the sustainable synthesis of pyrroles. acs.org For the specific introduction of sulfonyl groups, tert-butyl nitrite (B80452) has been used to promote a metal-free intermolecular sulfonamination of alkynylamines with sulfinic acids, yielding substituted sulfonyl pyrroles through a tandem addition/cyclization process. organic-chemistry.org Other metal catalysts, such as zinc iodide (ZnI₂), have been shown to effectively catalyze the formation of pyrroles from dienyl azides at room temperature. organic-chemistry.orgscilit.com

The table below presents examples of metal-catalyzed reactions for pyrrole synthesis.

Catalyst SystemReactantsProductKey FeaturesReference
[Ru(p-cymene)Cl₂]₂/Xantphos/t-BuOKKetones + Amines + Vicinal diolsSubstituted PyrrolesHigh regioselectivity, broad scope acs.org
ZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl azides2,5-Disubstituted and 2,4,5-Trisubstituted PyrrolesMild conditions (room temp.), cost-effective organic-chemistry.orgscilit.com
Iron ComplexesNot specifiedPyrrolesSustainable synthesis approach acs.org
Palladium(II)N-homoallylicamines + Arylboronic acidsPolysubstituted PyrrolesCascade C-C and C-N bond formation organic-chemistry.org

Organocatalytic Approaches: Organocatalysis avoids the use of often toxic and expensive heavy metals, offering a greener alternative. researchgate.netnih.gov For pyrrole synthesis, organocatalysts have been successfully employed in multicomponent reactions. For example, 4-methylbenzenesulfonic acid monohydrate catalyzes the three-component reaction of 1,2-diones, aldehydes, and arylamines to produce polysubstituted pyrroles in good yields under mild conditions. nih.gov This approach highlights the potential for synthesizing complex pyrrole structures from simple starting materials in an environmentally benign manner. nih.govnih.gov The development of organocatalytic methods for direct sulfenylation or sulfonylation reactions also represents an active area of research, with organic superbases like t-Bu-P₄ being used for the synthesis of perfluorophenylsulfides, demonstrating a metal-free pathway to construct carbon-sulfur bonds. rsc.org

Advanced Synthetic Strategies

Advanced synthetic strategies provide powerful tools for the efficient construction of complex molecules like this compound from simple precursors, often in a single step, while incorporating principles of atom economy and procedural simplicity.

Multicomponent Reactions (MCRs) for Pyrrole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their synthetic efficiency and atom economy. orientjchem.orgbohrium.com They offer a rapid and convergent pathway to complex molecular architectures like the pyrrole scaffold. semanticscholar.orgrsc.org

Several MCRs have been developed for the synthesis of highly substituted pyrroles. A prominent example is the ruthenium-catalyzed three-component reaction involving ketones, amines, and vicinal diols, which provides a highly regioselective and general route to a variety of pyrrole derivatives. acs.org Organocatalyzed MCRs have also been established; for instance, the reaction between 1,2-diones, aldehydes, and arylamines catalyzed by 4-methylbenzenesulfonic acid affords polysubstituted pyrroles efficiently under mild conditions. nih.gov These strategies allow for the assembly of the core pyrrole ring from simple, readily available starting materials in a single pot, which is a significant advantage over traditional multi-step linear syntheses. orientjchem.org

Photoredox Catalysis and Electrochemical Approaches in Sulfonamide Functionalization

Modern synthetic methods are increasingly turning to photoredox catalysis and electrochemistry to drive reactions, as these techniques often operate under mild conditions and can access unique reactive intermediates. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-S and S-N bonds. nih.gov A synergistic approach using both a photoredox catalyst (like fac-Ir(ppy)₃) and a copper catalyst enables the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source (DABSO). acs.org This method allows for the direct, single-step formation of sulfonamides under an air atmosphere at room temperature. acs.org Furthermore, metal-free photocatalytic strategies have been developed to functionalize existing sulfonamides. nih.govacs.org In these systems, a sulfonamide can be converted into a sulfonyl radical intermediate, which can then be coupled with various alkene fragments, demonstrating a late-stage functionalization approach. nih.govacs.org

Electrochemical Approaches: Electrochemistry offers a reagent-free and environmentally benign method for synthesizing sulfonamides. nih.govbohrium.com An electrochemical oxidative coupling between readily available thiols and amines can be achieved in as little as five minutes, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.govacs.org This process generates hydrogen as the only byproduct. nih.gov Another innovative electrochemical method allows for the direct C-H functionalization of (hetero)arenes to synthesize sulfonamides in a convergent reaction with SO₂ and amines. nih.gov In this system, an amidosulfinate intermediate formed from the amine and SO₂ serves as both the nucleophile and the supporting electrolyte, showcasing a highly atom-economical process. nih.gov

The table below compares key features of photoredox and electrochemical methods for sulfonamide synthesis.

MethodKey FeaturesReactantsConditionsByproductsReference
Photoredox Catalysis Synergistic catalysis, mild conditionsAryl radical precursor, amine, SO₂ sourcefac-Ir(ppy)₃, CuCl₂, blue LEDs, room temp.Varies with precursors acs.org
Photoredox Catalysis Metal-free, late-stage functionalizationSulfonamide, alkeneOrganic photocatalyst, lightVaries with reactants nih.govacs.org
Electrochemical Synthesis Reagent-free, rapid reactionThiol, amineGraphite/steel electrodes, Me₄NBF₄, CH₃CN/HClH₂ nih.govacs.org
Electrochemical Synthesis Direct C-H activation, atom-economical(Hetero)arene, SO₂, amineUndivided cell, amidosulfinate as electrolyteVaries with reactants nih.gov

Retrosynthetic Analysis for this compound (Conceptual Framework)

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org

For the target molecule, This compound , the analysis begins by identifying the key functional groups and bonds that can be disconnected based on known and reliable chemical reactions.

Target Molecule: this compound

Step 1: Disconnection of the N-S and C-S bonds

The most apparent disconnections are the bonds connecting the sulfonyl groups to the pyrrole ring.

Functional Group Interconversion (FGI): The sulfonyl groups (-SO₂Me) can be traced back to a more convenient precursor. However, a direct disconnection of the C-SO₂ and N-SO₂ bonds is a primary strategy.

Disconnection a (N-S bond): Cleavage of the bond between the pyrrole nitrogen and the sulfur atom of the 1-methanesulfonyl group leads to 1H-pyrrole-2-sulfonyl chloride and methane . A more practical synthetic equivalent would be reacting 2-(methylsulfonyl)-1H-pyrrole with methanesulfonyl chloride .

Disconnection b (C-S bond): Cleavage of the bond between the C2 position of the pyrrole ring and the sulfur atom of the 2-methanesulfonyl group suggests an electrophilic sulfonation reaction on an N-protected pyrrole. This leads to 1-(methylsulfonyl)pyrrole and a methanesulfonyl cation equivalent (e.g., MeSO₂Cl).

This leads to two key precursors: 1-(methylsulfonyl)pyrrole and 2-(methylsulfonyl)-1H-pyrrole .

Step 2: Disconnection of the remaining sulfonylpyrrole precursors

For 1-(methylsulfonyl)pyrrole: This molecule can be formed by reacting pyrrole with methanesulfonyl chloride in the presence of a base. This disconnection leads back to pyrrole and methanesulfonyl chloride .

For 2-(methylsulfonyl)-1H-pyrrole: The synthesis of C-sulfonylated pyrroles is more complex. It could potentially be achieved via lithiation of an N-protected pyrrole at the C2 position, followed by reaction with a sulfur dioxide source and then an alkylating agent, or through a metal-catalyzed C-H sulfonylation. This retrosynthetic step points towards an N-protected pyrrole, such as 1-(triisopropylsilyl)pyrrole , as a key intermediate.

Step 3: Synthesis of the Pyrrole Ring

The final step of the analysis is the disconnection of the pyrrole ring itself.

Paal-Knorr Synthesis: The pyrrole ring can be conceptually disconnected into a 1,4-dicarbonyl compound and a source of ammonia. For the parent pyrrole ring, this would correspond to succinaldehyde (B1195056) and ammonia .

Conceptual Forward Synthesis Plan:

Pyrrole Ring Formation: Synthesize the pyrrole ring via a Paal-Knorr condensation of succinaldehyde and ammonia or a suitable derivative.

N-Sulfonylation: React pyrrole with one equivalent of methanesulfonyl chloride in the presence of a base to form 1-(methylsulfonyl)pyrrole.

C-Sulfonylation: Introduce the second sulfonyl group at the C2 position. This is the most challenging step. A potential route involves the regioselective electrophilic sulfonylation of 1-(methylsulfonyl)pyrrole. Due to the electron-withdrawing nature of the N-sulfonyl group, this would likely require harsh conditions or a metal-catalyzed C-H activation strategy.

Alternative Route: An alternative could involve synthesizing a 2-sulfonylpyrrole derivative first, potentially through a ring-closing metathesis/dehydrogenation tandem reaction of a suitably substituted diallylamine, followed by N-sulfonylation. organic-chemistry.org

This conceptual framework highlights that the key challenge in synthesizing this compound lies in the selective introduction of the second sulfonyl group onto the pyrrole ring.

Reactivity and Transformations of 1,2 Dimethanesulfonylpyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, the reactivity of the pyrrole ring in 1,2-Dimethanesulfonylpyrrole is significantly attenuated by the two strongly electron-withdrawing sulfonyl groups.

Regioselectivity and Electronic Effects of Sulfonyl Groups

The pyrrole ring is inherently an electron-rich aromatic system, typically undergoing electrophilic substitution preferentially at the C2 or C5 positions due to the effective stabilization of the cationic intermediate by the nitrogen lone pair. vedantu.comquora.com However, the introduction of electron-withdrawing groups, such as sulfonyl groups, deactivates the ring towards electrophilic attack and alters the regioselectivity.

In this compound, both the nitrogen (C1) and the adjacent carbon (C2) bear electron-withdrawing methanesulfonyl groups. The N-sulfonyl group reduces the electron-donating ability of the nitrogen atom into the ring, while the C2-sulfonyl group further deactivates the ring through its inductive and resonance effects. Consequently, the positions least deactivated are C4 and C5.

Based on the directing effects of the individual sulfonyl groups, the following predictions for regioselectivity in EAS can be made:

The N-sulfonyl group is a meta-directing deactivator, which would direct incoming electrophiles to the C3 and C5 positions.

The C2-sulfonyl group is also a meta-directing deactivator, directing electrophiles to the C4 position.

The combined effect of these two groups suggests that electrophilic attack is most likely to occur at the C4 position , which is meta to the C2-sulfonyl group and not directly influenced by the N-sulfonyl group in the same manner as the C3 and C5 positions. Substitution at C5 would be electronically disfavored due to the proximity to the C2-sulfonyl group, while substitution at C3 would be sterically hindered and electronically disfavored by the adjacent N-sulfonyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of SubstitutionElectronic Influence of SubstituentsPredicted Outcome
C3Meta to N-sulfonyl, ortho to C2-sulfonylDisfavored
C4Meta to C2-sulfonyl, para to N-sulfonylFavored
C5Ortho to N-sulfonyl, meta to C2-sulfonylDisfavored

Mechanistic Insights into Substitution Patterns

The mechanism of electrophilic aromatic substitution on pyrrole involves the formation of a resonance-stabilized cationic intermediate known as the σ-complex or arenium ion. The stability of this intermediate determines the preferred position of attack.

Attack at C4: When an electrophile attacks the C4 position of this compound, the resulting positive charge can be delocalized across the pyrrole ring. The key resonance structures show the positive charge distributed over C3 and C5, avoiding placement on the carbon atom bearing the electron-withdrawing sulfonyl group (C2) or the nitrogen atom, which is already electron-deficient due to the N-sulfonyl group. This distribution leads to a relatively more stable intermediate compared to attack at other positions.

Attack at C3 or C5: Attack at the C3 or C5 positions would lead to less stable cationic intermediates. For instance, attack at C5 would place a positive charge on C4, which can be delocalized. However, one of the resonance structures would place the positive charge on C2, which is highly destabilized by the attached electron-withdrawing sulfonyl group. Similarly, attack at C3 would also result in a destabilized intermediate.

Therefore, the substitution pattern is a direct consequence of the electronic deactivation by the two sulfonyl groups, which directs the incoming electrophile to the position that leads to the most stable cationic intermediate.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the this compound ring and the presence of the sulfonyl groups open up avenues for nucleophilic reactions that are not typical for unsubstituted pyrroles.

Reactions at the Sulfonyl Groups

The sulfur atoms in the methanesulfonyl groups are highly electrophilic and can be susceptible to nucleophilic attack. This can lead to the displacement of the sulfonyl group. In related systems, such as N-sulfonylindoles, nucleophilic attack at the sulfonyl group is a known competing process. encyclopedia.pub

For this compound, strong nucleophiles could potentially attack the sulfur atom of either the N-sulfonyl or the C-sulfonyl group. Attack at the N-sulfonyl group would result in the cleavage of the N-S bond, leading to the formation of the corresponding pyrrole anion and a sulfonate derivative. This reaction pathway is often utilized for the deprotection of N-sulfonylated amines and heterocycles.

Table 2: Potential Nucleophilic Reactions at the Sulfonyl Groups

Reaction TypeNucleophilePotential Product(s)
N-DesulfonylationStrong nucleophile (e.g., thiolate, hydroxide)2-Methanesulfonylpyrrole anion, Methanesulfonate
C-DesulfonylationStrong nucleophile1-Methanesulfonylpyrrole anion, Methanesulfonate

The relative reactivity of the N-sulfonyl versus the C-sulfonyl group towards nucleophilic attack would depend on the specific nucleophile and reaction conditions.

Ring-Opening and Ring-Contraction Reactions

The presence of two strong electron-withdrawing groups can increase the ring strain of the pyrrole system, potentially making it susceptible to ring-opening or ring-contraction reactions under certain conditions. libretexts.orglibretexts.orgwikipedia.orgyoutube.compressbooks.pub While specific examples for this compound are not extensively documented, analogous transformations in other highly substituted or strained heterocyclic systems suggest that such reactions are plausible. sioc-journal.cnrsc.org

For instance, treatment with strong bases could potentially induce a series of reactions initiated by deprotonation at one of the ring carbons, followed by a cascade that could lead to ring-opened products. Similarly, photochemical or thermal conditions might induce rearrangements or contractions. These potential transformations remain an area for further investigation.

Metal-Mediated and Catalytic Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. For this compound, metal-catalyzed reactions could provide pathways for C-H functionalization or cross-coupling reactions.

The sulfonyl groups can influence these reactions in several ways. They can act as directing groups, guiding the metal catalyst to a specific C-H bond for activation. Alternatively, a sulfonyl group can function as a leaving group in cross-coupling reactions, behaving as a "pseudohalide". youtube.com

Table 3: Potential Metal-Mediated Transformations

Reaction TypeCatalyst/ReagentsPotential Outcome
Directed C-H FunctionalizationPd, Rh, or Ir catalystFunctionalization at C3 or C5
Cross-Coupling (as pseudohalide)Pd or Ni catalyst, organometallic reagentReplacement of a sulfonyl group with a new substituent

For example, a palladium-catalyzed Suzuki or Stille coupling could potentially be employed to replace one of the methanesulfonyl groups with an aryl, vinyl, or alkyl group. The feasibility of such reactions would depend on the ability of the chosen catalytic system to achieve oxidative addition into the C-S or N-S bond. Given the precedent for using sulfonium (B1226848) salts as coupling partners, it is conceivable that the sulfonyl groups in this compound could be activated for similar transformations. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org While specific studies on this compound are not extensively detailed in the provided results, the principles of palladium-catalyzed cross-coupling can be applied to this substrate. The sulfonyl groups on the pyrrole ring can influence its reactivity in these transformations.

Generally, these reactions involve an organic halide or triflate, an organometallic reagent, and a palladium catalyst. sigmaaldrich.comrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for the success of the coupling. sigmaaldrich.com Common named reactions under this category include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com

For a substrate like this compound, the C-H bonds of the pyrrole ring could potentially be activated for cross-coupling. Alternatively, if a halogen atom were introduced onto the pyrrole ring, it could serve as a handle for various palladium-catalyzed reactions. The electron-withdrawing nature of the two methanesulfonyl groups would likely affect the electron density of the pyrrole ring, thereby influencing its reactivity as a coupling partner.

Cross-Coupling Reaction Typical Coupling Partners Catalyst/Ligand System (Examples)
Suzuki-MiyauraAryl/vinyl boronic acids or esters + Aryl/vinyl halides or triflatesPd(PPh₃)₄, PdCl₂(dppf)
HeckAlkenes + Aryl/vinyl halides or triflatesPd(OAc)₂, P(o-tolyl)₃
SonogashiraTerminal alkynes + Aryl/vinyl halides or triflatesPdCl₂(PPh₃)₂, CuI
Buchwald-HartwigAmines/alcohols + Aryl/vinyl halides or triflatesPd₂(dba)₃, Buchwald or Hartwig ligands

Coordination Chemistry with Transition Metals

The field of coordination chemistry investigates the formation and properties of coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands. uomustansiriyah.edu.iqlibretexts.org Transition metals, in particular, have a strong tendency to form such complexes due to their partially filled d-orbitals. libretexts.org

This compound possesses potential coordination sites through the oxygen atoms of the sulfonyl groups and the nitrogen atom of the pyrrole ring. The lone pair of electrons on the nitrogen and the oxygen atoms can be donated to a transition metal center, forming a coordinate covalent bond. libretexts.org The nature of the resulting complex will depend on several factors, including the specific transition metal, its oxidation state, and the reaction conditions. run.edu.ng

The formation of coordination polymers is also a possibility, where the pyrrole derivative could act as a bridging ligand, linking multiple metal centers to form one, two, or three-dimensional structures. rsc.org The electronic properties of the this compound ligand, influenced by the electron-withdrawing sulfonyl groups, would play a significant role in the stability and properties of the resulting metal complexes.

Cycloaddition Reactions and Rearrangements

Cycloaddition reactions are concerted chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgkharagpurcollege.ac.in These reactions are powerful tools in organic synthesis for the construction of cyclic systems. libretexts.org

The pyrrole ring in this compound can potentially participate as the 4π-electron component in [4+2] cycloadditions, such as the Diels-Alder reaction, or as the 2π-electron component. kharagpurcollege.ac.in However, the aromaticity of the pyrrole ring generally makes it less reactive in such reactions compared to non-aromatic dienes. The presence of two strong electron-withdrawing methanesulfonyl groups would further decrease the electron density of the pyrrole ring, potentially making it a more suitable dienophile (2π component) in inverse-electron-demand Diels-Alder reactions. kharagpurcollege.ac.in

Photochemical [2+2] cycloadditions are another class of reactions that could involve the pyrrole double bonds. libretexts.orgslideshare.net These reactions typically require one of the reacting partners to be in an electronically excited state. kharagpurcollege.ac.in

Sigmatropic rearrangements, which involve the migration of a σ-bond within a π-system, are also a possibility. ox.ac.uk While specific examples involving this compound are not provided, the general principles of pericyclic reactions suggest that under appropriate thermal or photochemical conditions, rearrangements could occur. libretexts.org

Cycloaddition Type Electron Count Typical Conditions Potential Role of this compound
Diels-Alder[4π + 2π]ThermalDiene (4π) or Dienophile (2π)
[2+2] Cycloaddition[2π + 2π]Photochemical2π component
1,3-Dipolar Cycloaddition[4π + 2π]ThermalDipolarophile (2π)

Functional Group Interconversions (FGIs) Derived from this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.com

Modifications of Sulfonyl Moieties

The methanesulfonyl groups in this compound are robust but can potentially undergo certain transformations. While direct modification might be challenging, they can be considered as leaving groups in some nucleophilic substitution reactions, although this is less common than with sulfonate esters. vanderbilt.edu More typically, the sulfonyl groups activate the pyrrole ring for other reactions.

Derivatization at Pyrrole Ring Positions

The pyrrole ring of this compound can be a site for various derivatizations. The electron-withdrawing nature of the two sulfonyl groups deactivates the ring towards electrophilic aromatic substitution. However, it may activate the C-H bonds for deprotonation by a strong base, followed by reaction with an electrophile. This would allow for the introduction of various functional groups at the 3, 4, and 5-positions of the pyrrole ring.

Common functional group interconversions that could be applied to derivatives of this compound include:

Nucleophilic Substitution: If a leaving group is present on the pyrrole ring, it can be displaced by a nucleophile. solubilityofthings.com

Oxidation and Reduction: Functional groups introduced onto the ring can be oxidized or reduced to create new functionalities. solubilityofthings.com

Conversion to Halides: Hydroxyl groups can be converted to halides, which are versatile intermediates for further reactions. ub.edu

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

This includes a lack of information for the following analytical techniques, which are crucial for the unambiguous identification and structural elucidation of a chemical compound:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published data were found for the high-resolution 1H and 13C NMR spectra of this compound. Consequently, information on chemical shifts (δ), coupling constants (J), and signal multiplicities, which are fundamental for confirming the molecular structure, is absent. Furthermore, there is no available information on the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound. These techniques are essential for establishing the connectivity between protons and carbons within the molecule. Similarly, Nuclear Overhauser Effect (NOE) studies, which provide through-space correlations and are vital for determining the stereochemistry and spatial arrangement of the atoms, have not been reported.

Vibrational Spectroscopy (IR and Raman): The characteristic absorption bands for the sulfonyl (SO2) and pyrrole moieties of this compound in infrared (IR) and Raman spectroscopy have not been documented. This includes the specific frequencies of the symmetric and asymmetric stretching and bending vibrations of the S=O and C-S bonds of the methanesulfonyl groups, as well as the characteristic vibrations of the pyrrole ring (C-H, C-N, and ring stretching modes). Without this experimental data, a detailed analysis of its vibrational signatures and any potential conformational studies based on these techniques cannot be performed.

The absence of this fundamental spectroscopic data prevents the creation of a detailed, scientifically accurate article on the spectroscopic characterization and structural elucidation of this compound as outlined. Further empirical research, including the synthesis and subsequent detailed analysis of this compound, would be required to generate the necessary data.

Spectroscopic Characterization and Structural Elucidation of 1,2 Dimethanesulfonylpyrrole

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. cas.orgbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. epa.govacs.orgoup.com This precision allows for the determination of a unique elemental formula. researchgate.net For 1,2-Dimethanesulfonylpyrrole (C₆H₉NO₄S₂), the theoretical exact mass could be calculated. An experimental HRMS measurement would be required to confirm this calculated mass, thereby verifying the elemental composition.

Required Data (Currently Unavailable):

Experimentally determined exact mass of the molecular ion ([M]+, [M+H]+, or other adducts).

Calculated exact mass based on the elemental formula.

Mass error, typically reported in parts per million (ppm).

A data table, as requested, would be structured as follows:

Ion TypeCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺Data NeededData NeededData Needed

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion) to generate product ions. humboldt.eduwikipedia.org The resulting fragmentation pattern provides a fingerprint of the molecule's structure, revealing information about its functional groups and connectivity. Elucidation of the fragmentation pathways for this compound would involve identifying characteristic losses, such as the loss of methylsulfonyl (•SO₂CH₃) or methanesulfonyl (HSO₂CH₃) groups, and cleavages within the pyrrole (B145914) ring.

Required Data (Currently Unavailable):

A list of precursor ions selected for fragmentation.

The corresponding product ions observed (m/z values).

Relative abundances of the product ions.

Proposed structures for the major fragment ions.

This data would be presented in a table similar to this:

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
Data NeededData NeededData Needed
Data NeededData NeededData Needed

X-ray Crystallography for Solid-State Structural Determination

Required Data (Currently Unavailable):

Crystallographic data file (e.g., a CIF file) from a single-crystal X-ray diffraction experiment.

Key crystallographic parameters: crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and Z value (number of molecules per unit cell).

A summary of such data would be tabulated as follows:

ParameterValue
Crystal SystemData Needed
Space GroupData Needed
a (Å)Data Needed
b (Å)Data Needed
c (Å)Data Needed
α (°)Data Needed
β (°)Data Needed
γ (°)Data Needed
Volume (ų)Data Needed
ZData Needed

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure reveals how molecules are arranged in the solid state and the nature of the intermolecular forces holding them together, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. For this compound, one might expect to observe weak C-H···O interactions involving the sulfonyl oxygen atoms and hydrogen atoms on the pyrrole ring or methyl groups. The packing arrangement would describe how these interactions guide the formation of the crystal lattice.

Required Data (Currently Unavailable):

Description of intermolecular contacts (e.g., hydrogen bonds, halogen bonds).

Distances and angles for these interactions.

Description of supramolecular motifs (e.g., chains, layers, networks).

Absolute Configuration Assignment (if chiral)

This subsection is only applicable if the molecule is chiral and crystallizes as a single enantiomer. This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, this section is not relevant to the specified compound.

Without published experimental results from mass spectrometry and X-ray crystallography studies on this compound, it is impossible to generate the detailed, scientifically accurate article as requested. The required data does not appear to exist in the public domain. Further research and publication by synthetic and analytical chemists would be necessary to provide the information needed to fulfill this request.

Theoretical and Computational Chemistry Studies on 1,2 Dimethanesulfonylpyrrole

Electronic Structure and Aromaticity Analysis

The electronic nature and aromatic character of the pyrrole (B145914) ring in 1,2-Dimethanesulfonylpyrrole are critical determinants of its chemical behavior. Computational methods offer powerful tools to probe these features at a molecular level.

Quantum Mechanical (QM) Calculations (e.g., DFT, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure of molecules like this compound. researchgate.netscispace.comscribd.com These methods solve the quantum many-body problem to varying degrees of approximation, providing information on molecular orbitals, electron density distribution, and energies. scribd.com

For substituted pyrroles, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular geometries and compute electronic properties. researchgate.net These calculations can reveal how the two methanesulfonyl groups electronically influence the pyrrole ring. The electron-withdrawing nature of sulfonyl groups is expected to decrease the electron density on the pyrrole ring compared to the parent pyrrole molecule. nih.gov This is due to the inductive effect of the sulfonyl groups. A computational study comparing N-alkoxycarbonyl pyrroles with N-sulfonylpyrroles indicated that the latter have a less electron-deficient nitrogen, partly due to some pyramidalization at the nitrogen atom. nih.gov

Ab initio methods, such as CBS-QB3, provide high-accuracy energy calculations and can be used to analyze the stability of different substituted pyrroles. nih.gov These methods are computationally more demanding but offer a higher level of theory. fcien.edu.uy

Table 1: Representative Quantum Mechanical Methods in Pyrrole Studies

Method Description Typical Application
Density Functional Theory (DFT) A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential. It offers a good balance between accuracy and computational cost. scispace.comGeometry optimization, calculation of electronic properties (HOMO-LUMO gap, Mulliken charges), and reaction mechanism studies. nih.govnih.gov
Ab Initio Methods A class of quantum chemistry methods based on first principles, without the use of empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC). nih.govHigh-accuracy energy calculations, benchmarking of other methods, and studying systems where electron correlation is crucial.
Semiempirical Methods Quantum mechanical methods that use parameters derived from experimental data to simplify calculations. They are faster but generally less accurate than ab initio or DFT methods. fcien.edu.uyRapid screening of large numbers of molecules, initial geometry optimizations.

Aromaticity Indices and Ring Current Analysis

The aromaticity of the pyrrole ring in this compound is a key aspect of its structure and reactivity. Pyrrole itself is an aromatic heterocycle with a delocalized π-electron system. numberanalytics.com The presence of two strong electron-withdrawing sulfonyl groups can significantly modulate this aromaticity.

Aromaticity is not a directly observable quantity, but several computational indices are used to quantify it. These include:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. For substituted pyrroles, the HOMA index can be calculated from geometries obtained through DFT calculations. researchgate.net

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS calculations are a standard feature in many quantum chemistry software packages. researchgate.net

Studies on related substituted pyrroles have shown that electron-withdrawing groups can influence the aromaticity of the pyrrole ring. researchgate.net For instance, the introduction of a chloro substituent has been observed to increase the aromaticity of the pyrrole ring. researchgate.net Conversely, strong electron-donating groups can lead to double bond localization and a decrease in aromaticity. researchgate.net The combined effect of two methanesulfonyl groups on the aromaticity of the pyrrole ring in this compound would be a subject of interest for such computational analyses.

Conformational Analysis and Molecular Dynamics Simulations

Energy Landscapes and Stable Conformations of N-Sulfonylpyrroles

Conformational analysis involves identifying the stable spatial arrangements of a molecule, known as conformers, and determining their relative energies. libretexts.org For N-sulfonylpyrroles, rotation around the N-S bond and the S-C bonds leads to a complex potential energy surface with multiple minima corresponding to stable conformers. organicchemistrytutor.com

Computational methods can be used to explore this energy landscape. By systematically rotating the dihedral angles associated with the sulfonyl groups and calculating the energy at each point, a potential energy surface can be mapped out. The low-energy regions on this surface correspond to the most stable conformations. Ab initio energy calculations on model compounds have been used to deduce that conformers with close S-O proximity can be the most stable due to electrostatic affinity. nih.gov

Influence of Sulfonyl Groups on Pyrrole Ring Conformation

The sulfonyl groups can influence the planarity and geometry of the pyrrole ring. While the pyrrole ring itself is planar to maximize aromatic stabilization, bulky or electronically demanding substituents can cause some distortion. numberanalytics.com Computational geometry optimizations can precisely determine the bond lengths, bond angles, and dihedral angles of the pyrrole ring in the presence of the two sulfonyl groups.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational space and the study of how the molecule behaves at finite temperatures. uinjkt.ac.id These simulations can reveal the preferred conformations in solution and the barriers to interconversion between different conformers. nih.gov

Reaction Mechanism Studies of this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. khanacademy.org For this compound, this can include studying its behavior in various transformations.

Theoretical studies can be used to investigate the pathways of reactions involving N-sulfonylpyrroles. rsc.org For example, DFT calculations can be used to locate transition states and calculate activation energies for proposed reaction steps. libretexts.org This information helps to determine the most likely reaction mechanism.

One area of interest could be the study of nucleophilic substitution or elimination reactions involving the sulfonyl groups. The mechanism of such reactions, whether they proceed through an SN2, E2, or other pathway, can be investigated computationally. msu.edu For instance, the stereochemical outcome of an E2 reaction is highly dependent on the conformation of the starting material, which can be studied using the methods described in the previous section. msu.edu Another potential transformation is the researchgate.netnih.gov-Wittig rearrangement, which is a base-promoted reaction of ethers that proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org

Furthermore, the reactivity of the pyrrole ring itself towards electrophilic aromatic substitution can be altered by the presence of the sulfonyl groups. pearson.com While pyrrole is generally highly reactive towards electrophiles, the electron-withdrawing nature of the sulfonyl groups would be expected to deactivate the ring. pearson.comslideshare.net Computational studies can predict the most likely sites of electrophilic attack and the energy barriers for these reactions.

Table 2: Computationally Studied Transformations of Sulfonylpyrroles

Transformation Type Investigated Aspect Computational Method
Reduction Chemoselectivity of reduction of the acyl group versus the pyrrole ring.DFT calculations for transition state analysis.
Deprotection Mechanism of N-tosylamine deprotection.Not explicitly detailed but can be studied via transition state theory.
Radical Reactions N-S bond cleavage and subsequent radical coupling reactions. rsc.orgDFT calculations to model energy transfer and bond dissociation. rsc.org
Metal Complexation Coordination modes of N-sulfonylpyrrole ligands with transition metals. researchgate.netX-ray crystallography complemented by DFT for electronic structure analysis. researchgate.net

Transition State Characterization for Key Transformations

The transition state is a fleeting, high-energy configuration that molecules pass through during a chemical reaction, and its characterization is fundamental to understanding reaction mechanisms and rates. vaia.comwolfram.comlibretexts.org For this compound, computational methods, particularly Density Functional Theory (DFT), would be employed to locate and characterize the transition states for its key chemical transformations, such as electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions.

A typical computational workflow would involve:

Locating Transition States: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. gaussian.comuni-rostock.de

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Without specific studies on this compound, it is not possible to present data on the geometries, energies, and vibrational frequencies of its transition states.

Energy Decomposition Analysis (EDA) for Understanding Reactivity

Energy Decomposition Analysis (EDA) is a computational method used to partition the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, orbital interaction (including charge transfer and polarization), and dispersion forces. researchgate.netrsc.orgbeilstein-journals.orgunl.eduscm.com This analysis provides deep insights into the nature of chemical bonds and intermolecular interactions.

For this compound, EDA could be used to study:

Dimerization: Understanding the forces (e.g., stacking interactions, hydrogen bonding) that govern the interaction between two molecules of this compound.

Interaction with Reactants: Analyzing the interaction with an approaching electrophile or nucleophile to understand the factors driving the reaction's regioselectivity and reactivity.

The results of an EDA are typically presented in a table, quantifying the contribution of each energy component. As no EDA studies have been published for this compound, such a data table cannot be generated.

Solvent Effects and Catalytic Pathways

The solvent can significantly influence reaction rates and equilibria. mdpi.com Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These models would be crucial for predicting the behavior of this compound in different reaction media.

Furthermore, computational chemistry is instrumental in elucidating catalytic pathways. ipb.pt Theoretical studies could investigate how different catalysts might interact with this compound to lower the activation energy of a reaction, for example, in hydrogenation or cross-coupling reactions. This would involve calculating the energies of all intermediates and transition states along the catalyzed reaction path. Research in this specific area for this compound has not been identified.

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. libretexts.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts are then compared with experimental data to confirm the structure.

A table of predicted chemical shifts for this compound would be highly valuable for its synthesis and characterization. However, the absence of published computational studies means these data are not available.

Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts: This table is for illustrative purposes only and is not based on actual calculations.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C3-Value
C4-Value
C5-Value
H3Value-
H4Value-
H5Value-
N-HValue-
S-CH₃ValueValue

Values would be calculated using DFT (e.g., B3LYP/6-311+G(d,p)) with a suitable solvent model.

Vibrational Frequency Calculations and Spectral Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, which is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions (e.g., stretching, bending). asianpubs.orgnist.gov

For this compound, a computational analysis would provide the frequencies and intensities of its IR and Raman active modes. This would be particularly useful for identifying characteristic peaks, such as the S=O and C-S stretching modes of the sulfonyl groups and the N-H and C-H vibrations of the pyrrole ring. As with the other theoretical aspects, specific data for this compound are not available in the current literature.

Hypothetical Data Table for Calculated Vibrational Frequencies: This table is for illustrative purposes only and is not based on actual calculations.

ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν₁ValueValueValueN-H stretch
ν₂ValueValueValueC-H stretch (aromatic)
ν₃ValueValueValueS=O asymmetric stretch
ν₄ValueValueValueS=O symmetric stretch
ν₅ValueValueValueC-S stretch

Frequencies would be calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)) and may be scaled to improve agreement with experimental data.

Advanced Applications and Future Research Directions of 1,2 Dimethanesulfonylpyrrole

1,2-Dimethanesulfonylpyrrole as a Versatile Synthetic Building Block

The strategic placement of two powerful electron-withdrawing groups transforms the typically electron-rich pyrrole (B145914) into an electron-deficient system. This electronic modification makes this compound an exceptionally valuable building block for synthetic chemists, enabling reactions that are otherwise difficult or impossible with unactivated pyrroles. beilstein-journals.orgrsc.orgrsc.orgchemrxiv.org

The construction of complex heterocyclic frameworks is a cornerstone of medicinal chemistry and drug discovery. researchgate.net this compound serves as an ideal starting point for accessing intricate molecular designs. The electron-withdrawing nature of the sulfonyl groups facilitates nucleophilic substitution reactions on the pyrrole ring, a reactivity mode that is inverted compared to the classic electrophilic substitution of electron-rich pyrroles. This "umpolung" reactivity allows for the introduction of a wide range of nucleophiles, leading to diverse and densely functionalized pyrrole derivatives.

Furthermore, the sulfonyl groups can act as excellent leaving groups under specific conditions or participate in cycloaddition reactions. For instance, the pyrrole ring in this compound can potentially act as the dienophile component in Diels-Alder reactions, or the sulfonyl groups could be eliminated to generate reactive intermediates for subsequent cyclizations. These varied reaction pathways allow for the assembly of fused, spirocyclic, and other complex heterocyclic systems. mdpi.comnih.gov

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

Reaction Type Reagents/Conditions Potential Product Class Rationale
Nucleophilic Aromatic Substitution Various Nucleophiles (e.g., amines, alkoxides) Functionalized Pyrroles The electron-deficient ring is activated towards nucleophilic attack.
Cycloaddition Reactions Dienes Fused Bicyclic Heterocycles The electron-deficient pyrrole can act as a dienophile.
Reductive Desulfonylation Reducing agents (e.g., SmI₂, Mg/MeOH) Substituted Pyrroles Selective or complete removal of sulfonyl groups after ring functionalization.

The development of effective chiral ligands and auxiliaries is crucial for asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. ajchem-b.com Pyrrole-based structures have been successfully employed in the design of "privileged" chiral ligands. researchgate.netnankai.edu.cn The this compound framework offers significant potential in this domain.

One of the methanesulfonyl groups can be chemically modified, for example, through reduction to a sulfoxide. The resulting chiral 2-sulfinylpyrrole derivative can function as a removable chiral auxiliary, guiding the stereochemical outcome of reactions on a tethered substrate. cdnsciencepub.com The stereocenter at the sulfur atom effectively controls the facial selectivity of subsequent transformations.

Moreover, the pyrrole scaffold itself can be elaborated into sophisticated chiral ligands for transition metal catalysis. The nitrogen atom of the pyrrole and the oxygen atoms of the sulfonyl groups can act as heteroatom donors to coordinate with metal centers. Functional groups can be introduced at other positions of the ring to create bidentate or tridentate ligands with well-defined chiral pockets. Such ligands are highly sought after for a range of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. chim.itmdpi.comnih.gov

Table 2: Proposed Chiral Ligands Derived from this compound

Ligand Class Hypothetical Structure Potential Metal Coordination Target Asymmetric Reaction
P,N-Ligand A phosphine (B1218219) group at C5 and the pyrrole nitrogen Palladium, Rhodium, Iridium Asymmetric Hydrogenation, Allylic Alkylation
N,O-Ligand The pyrrole nitrogen and a sulfonyl oxygen Copper, Zinc Lewis Acid Catalysis

Role in Materials Science and Catalysis

The unique electronic properties and functional group handles of this compound make it an intriguing candidate for the development of advanced functional materials and novel catalytic systems. ius.edu.baaps.orgmit.edu

Polypyrrole is one of the most studied conducting polymers due to its high conductivity, stability, and ease of synthesis. However, modifying its properties for specific applications in organic electronics remains an active area of research. sigmaaldrich.com Incorporating this compound as a monomeric unit into a polymer chain could lead to novel functional polymers with tailored electronic characteristics. frontiersin.orgmdpi.comrsc.orgnumberanalytics.compurdue.edu

The potent electron-withdrawing sulfonyl groups would be expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modulation of the electronic bandgap could be advantageous for applications in:

Organic Field-Effect Transistors (OFETs): Creating stable n-type or ambipolar organic semiconductors. european-mrs.com

Organic Photovoltaics (OPVs): Serving as electron-acceptor materials. 1-material.com

Sensors: The sulfonyl groups could provide specific interaction sites for analytes, leading to a measurable change in conductivity.

The synthesis of such polymers could be achieved through oxidative polymerization or by employing cross-coupling methodologies, leveraging other functional groups installed on the monomer. The resulting materials would combine the inherent conductivity of a polypyrrole backbone with the electronic influence and stability of the sulfonyl groups. rsc.orgnih.govpsu.edu

Beyond chiral ligands, the this compound scaffold is suitable for creating robust ligands for a wide array of catalytic processes. In homogeneous catalysis, the pyrrole derivative can be elaborated into multidentate ligands that stabilize transition metal catalysts, enhancing their reactivity and selectivity. d-nb.info For example, palladium complexes bearing ligands derived from this scaffold could be effective in cross-coupling reactions, which are fundamental to modern organic synthesis. rsc.orgnih.gov

For heterogeneous catalysis, the this compound unit could be anchored onto a solid support, such as silica (B1680970) or a polymer resin. The resulting supported catalyst would benefit from the stability imparted by the sulfonyl groups and the pyrrole ring, while allowing for easy separation and recycling of the catalyst—a key principle of green chemistry. The tunable electronic environment around the metal center, modulated by the sulfonyl groups, can have a profound impact on the catalyst's activity and lifetime. cmu.edunih.gov

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful paradigm in chemical biology and drug discovery that aims to generate libraries of structurally diverse small molecules to explore new areas of chemical space. brandon-russell.comrsc.orgnih.gov Rather than focusing on a single target, DOS strategies emphasize the creation of skeletal diversity. wikipedia.org this compound is an excellent starting platform for a DOS campaign due to the presence of two distinct, highly functional handles.

The two methanesulfonyl groups can be addressed with different chemical reactions, either sequentially or in a single step with reagents that differentiate them. For example, one sulfonyl group could be displaced by a nucleophile, and the other could be involved in a metal-catalyzed cross-coupling reaction. This divergent approach, starting from a single, common core, can rapidly generate a multitude of compounds with varied three-dimensional shapes and functionalities. osti.gov

A possible DOS workflow could involve:

Core Functionalization: Selective reaction at one of the sulfonyl groups.

Scaffold Elaboration: Reaction at the second sulfonyl group to introduce a different element of diversity.

Appendage Modification: Further reactions at other positions of the pyrrole ring or on the newly introduced side chains.

This strategy allows for the systematic and efficient production of a library of complex and diverse molecules, which can then be screened for biological activity or novel material properties. rsc.org

Combinatorial Approaches to Sulfonylpyrrole Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large collections of related compounds, known as libraries. slideshare.netlibretexts.orgscribd.comnih.govresearchgate.net This approach allows for the systematic variation of substituents on a core scaffold, enabling the efficient exploration of structure-activity relationships in drug discovery and materials science. slideshare.netnih.gov While specific combinatorial libraries of this compound are not yet documented in the literature, the principles of combinatorial synthesis are readily applicable to the broader class of sulfonylpyrroles.

Key strategies in combinatorial synthesis often involve solid-phase synthesis, where molecules are built upon a resin support, or solution-phase synthesis using automated platforms. libretexts.orgresearchgate.net For instance, a library of N-sulfonylpyrroles could be generated using a modified Clauson-Kaas reaction, where various primary sulfonamides are reacted with 2,5-dimethoxytetrahydrofuran. beilstein-journals.org This reaction has been shown to be effective with a range of sulfonamides, making it amenable to a combinatorial approach. beilstein-journals.org

Table 1: Representative Synthesis of N-Substituted Pyrroles via Clauson-Kaas Reaction

EntryAmine/SulfonamideCatalystSolventYield (%)Reference
1AnilineIron(III) chlorideWater95 organic-chemistry.org
2p-ToluenesulfonamideTriflic Acid-High beilstein-journals.org
3BenzamideScandium triflate-92 beilstein-journals.org
4Various aminesP2O5Toluene46-100 beilstein-journals.org

This table presents data for the synthesis of N-substituted pyrroles, a strategy that can be adapted for creating libraries of sulfonylpyrroles.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. mit.eduacsgcipr.orgnih.govrsc.org These features make it an attractive platform for the synthesis of pyrrole derivatives. The automation of pyrrole synthesis in flow has been demonstrated, for example, in the multi-step synthesis of biaryls involving a Suzuki-Miyaura cross-coupling. mit.edu

For sulfonylpyrroles, flow chemistry could enable the safe handling of reactive intermediates and allow for precise control over reaction parameters, potentially leading to higher yields and purities. While a dedicated flow synthesis of this compound has not been reported, related methodologies for other heterocycles suggest its feasibility. The integration of in-line purification and analysis techniques with automated flow synthesis systems would further accelerate the discovery and development of novel sulfonylpyrrole-based compounds. acsgcipr.org

Future Prospects in Fundamental Pyrrole Chemistry

The exploration of new chemical reactions and the development of more sustainable synthetic methods are driving forces in modern chemistry. For sulfonylpyrroles, these areas hold significant promise for future discoveries.

New Reactivity Modes and Mechanistic Discoveries

The introduction of two adjacent sulfonyl groups, as in this compound, is expected to significantly influence the electronic properties and reactivity of the pyrrole ring. While the specific reactivity of this compound remains to be explored, research on related systems offers valuable insights.

Recent studies have unveiled novel methods for pyrrole synthesis that could be adapted for sulfonylated analogs. For example, a ruthenium-catalyzed [2 + 2 + 1] cycloaddition of diynes and a nitrogen source provides an efficient route to highly substituted pyrroles. d-nb.info Mechanistic investigations of such reactions, often aided by computational studies like Density Functional Theory (DFT), are crucial for understanding the reaction pathways and for the rational design of new catalysts and reactions. rsc.org Another innovative approach involves a 6π-electrocyclization followed by a ring-contraction of a sulfilimine intermediate to form the pyrrole core. acs.org

Understanding the mechanism of reactions is paramount. For instance, detailed mechanistic studies on the titanium-catalyzed synthesis of pyrroles have shed light on the unconventional reductive elimination pathways of early transition metals. rsc.org Such fundamental discoveries not only expand our understanding of chemical reactivity but also open doors to new synthetic strategies.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. organic-chemistry.org For pyrrole synthesis, significant strides have been made in developing more environmentally benign methods.

A key area of progress is the use of water as a solvent. The Paal-Knorr and Clauson-Kaas reactions, classic methods for pyrrole synthesis, have been successfully adapted to aqueous conditions, often with the aid of catalysts like iron(III) chloride. organic-chemistry.org Furthermore, the development of catalytic systems that are recoverable and reusable, such as nano copper catalysts, aligns with the goals of green chemistry. organic-chemistry.org The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate reactions and reduce the need for high-boiling solvents.

Future innovations in the sustainable synthesis of sulfonylpyrroles could involve the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions. mdpi.com The development of one-pot, multi-component reactions, where several chemical bonds are formed in a single operation, also represents a resource-efficient approach to constructing complex pyrrole derivatives. organic-chemistry.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,2-dimethanesulfonylpyrrole with high purity, and how can reaction conditions be optimized?

  • Methodology : A two-step sulfonation protocol is commonly employed. First, pyrrole is reacted with methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere at 0–5°C to minimize side reactions. Second, stoichiometric control (1:2 molar ratio of pyrrole to sulfonylating agent) and slow reagent addition reduce di-substitution errors. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials and mono-sulfonated byproducts .
  • Data Validation : Monitor reaction progress using TLC (Rf ~0.3–0.4 for disubstituted product) and confirm purity via HPLC (≥98% by area under the curve).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H NMR : Distinct deshielding of pyrrole protons (δ 6.8–7.2 ppm) due to electron-withdrawing sulfonyl groups. Methanesulfonyl CH₃ protons appear as singlets at δ 3.0–3.2 ppm .
  • IR : Strong S=O asymmetric/symmetric stretches at 1320 cm⁻¹ and 1140 cm⁻¹ confirm sulfonation .
  • HRMS : Use ESI+ mode to detect [M+H]⁺ ions; isotopic patterns (e.g., sulfur’s ³²S/³⁴S) aid in distinguishing disubstituted products .

Advanced Research Questions

Q. What crystallographic approaches are suitable for determining the solid-state conformation of this compound, and how do intermolecular interactions influence packing?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) at 100 K resolves bond lengths and angles. Refinement via SHELX software suite identifies hydrogen-bonding networks (e.g., C–H···O interactions between sulfonyl groups and adjacent aromatic systems) .
  • Example Data :

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell volume987.3 ų
R₁ (final)0.046

Q. How can conflicting thermal stability data (TGA/DSC) for this compound be reconciled across studies?

  • Methodology :

  • Controlled Atmosphere : Perform thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative decomposition pathways.
  • Heating Rate Effects : Slower heating rates (2°C/min) improve resolution of overlapping degradation events (e.g., sulfonyl group cleavage vs. pyrrole ring decomposition) .
    • Conflict Resolution : Discrepancies often arise from residual solvent in crystals or polymorphic variations. Pre-anneal samples at 80°C for 12 hours to standardize thermal history .

Q. What role do computational methods (DFT, MD simulations) play in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps. Sulfonyl oxygens exhibit high electrophilicity (MEP ~−45 kcal/mol), favoring attack by soft nucleophiles (e.g., thiols) .
  • Kinetic Studies : Use Eyring plots to correlate activation energy (ΔG‡) with computed transition states for SN2 mechanisms .

Methodological Notes for Data Contradictions

  • Spectral vs. Crystallographic Data : If NMR suggests a planar pyrrole ring but SCXRD shows slight puckering, consider dynamic averaging in solution vs. static solid-state conformations .
  • Biological Activity Gaps : While this compound’s pharmacology is understudied, analog-based approaches (e.g., pyrrolo-diazepine sulfonamides) suggest targeting kinase inhibition assays (IC₅₀ profiling) .

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